molecular formula C8H5N3 B2691305 3-Ethynylpyrazolo[1,5-a]pyrimidine CAS No. 1408000-31-6

3-Ethynylpyrazolo[1,5-a]pyrimidine

Cat. No. B2691305
M. Wt: 143.149
InChI Key: WYNISQPNPKATAK-UHFFFAOYSA-N
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Description

3-Ethynylpyrazolo[1,5-a]pyrimidine is a derivative of Pyrazolo[1,5-a]pyrimidine, which is a class of compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .


Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The molecular structure of 3-Ethynylpyrazolo[1,5-a]pyrimidine is given by the InChI code 1S/C8H5N3/c1-2-7-6-10-11-5-3-4-9-8(7)11/h1,3-6H . The molecular weight of this compound is 143.15 g/mol .


Chemical Reactions Analysis

A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . These compounds have tunable photophysical properties .

Scientific Research Applications

Antitumor Applications

Functional Pyrazolo[1,5-a]pyrimidines have been extensively studied for their antitumor properties. These derivatives are recognized for their significant photophysical properties and their potential in anticancer applications. Synthesis pathways for these compounds have been developed to improve their structural diversity, thereby enhancing their anticancer potential and enzymatic inhibitory activity. This opens avenues for designing efficient drugs bearing the pyrazolo[1,5-a]pyrimidine core, highlighting its critical role in developing new anticancer therapies (Andres Arias-Gómez et al., 2021).

Drug Development and Optimization

Estrogen Receptor Antagonists

Nanotechnology in Drug Delivery

The solubility and pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines have been addressed through nanotechnology. Developing albumin nanoparticles and liposomes for these compounds has shown to significantly enhance their solubility profile, indicating a promising strategy to overcome the solubility challenges associated with these molecules and improve their clinical applicability as anticancer agents (G. Vignaroli et al., 2016).

Antimicrobial and Immunomodulatory Activities

Synthesis and Biological Evaluation

Pyrazolo[1,5-a]pyrimidines have also been evaluated for their antibacterial properties. A study on synthesized pyrazolo[1,5-a]pyrimidines revealed significant antimicrobial and immunomodulatory activities, highlighting the potential of these compounds in addressing infectious diseases and modulating immune responses. This further underscores the versatility of the pyrazolo[1,5-a]pyrimidine scaffold in drug discovery, beyond its applications in cancer therapy (A. Naglah et al., 2020).

Safety And Hazards

The safety data sheet for Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid, a related compound, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives possess a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties . This suggests that there could be new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core in the future .

properties

IUPAC Name

3-ethynylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c1-2-7-6-10-11-5-3-4-9-8(7)11/h1,3-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNISQPNPKATAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2N=CC=CN2N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynylpyrazolo[1,5-a]pyrimidine

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